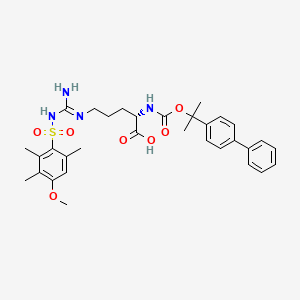

Bpoc-Arg(Mtr)-OH

説明

Significance of Functional Group Masking in Polypeptide Assembly

The synthesis of polypeptides is a meticulous process that involves the sequential addition of amino acids to a growing chain. Amino acids, by their nature, possess multiple reactive functional groups, including the α-amino group, the carboxyl group, and various side-chain functionalities. Without proper management, these reactive sites can lead to a multitude of undesired side reactions, such as the polymerization of amino acids or the formation of incorrect peptide bonds. researchgate.netoup.com

To circumvent these issues, chemists employ a strategy known as "protecting group chemistry." jocpr.com This involves the temporary "masking" or "blocking" of reactive functional groups that are not intended to participate in a given reaction step. researchgate.netjocpr.com By selectively protecting these groups, the desired peptide bond formation can proceed with high fidelity. The ideal protecting group is one that can be introduced easily, remains stable throughout the various steps of peptide chain elongation, and can be removed cleanly and selectively under mild conditions without damaging the newly formed peptide. total-synthesis.comthieme-connect.de The careful selection and manipulation of these protecting groups are paramount to maximizing the yield of the desired peptide and enabling the synthesis of complex peptide structures. researchgate.netjocpr.com

Evolution of Protective Group Concepts in Chemical Synthesis

The concept of using protecting groups to manage functional group reactivity dates back to the pioneering work of Emil Fischer in carbohydrate chemistry. thieme-connect.de This fundamental principle was later adapted and significantly advanced for peptide synthesis. Early strategies often involved harsh reaction conditions for both the introduction and removal of protecting groups. However, the field has seen a continuous evolution towards the development of milder and more selective methods.

A significant breakthrough was the development of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups for the α-amino function. thieme-connect.defiveable.me These laid the groundwork for two major orthogonal protection strategies in solid-phase peptide synthesis (SPPS): the Boc/benzyl (Bn) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategies. researchgate.netiris-biotech.de The concept of orthogonality is crucial; it dictates that the protecting groups for the α-amino group and the side chains can be removed under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis. total-synthesis.comnumberanalytics.com This evolution has been driven by the need for greater efficiency, higher purity of the final peptide product, and the ability to synthesize increasingly complex and modified peptides. numberanalytics.comrsc.org

Contextualization of Bpoc-Arg(Mtr)-OH in Advanced Peptide Synthesis Methodologies

This compound, or N-α-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a specialized amino acid derivative designed for use in advanced peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS). chemicalbook.comcreative-peptides.com It represents a refinement of protecting group strategies, offering specific advantages in certain synthetic contexts.

The Bpoc (2-(p-biphenylyl)-isopropyloxycarbonyl) group is an acid-labile Nα-protecting group. thieme-connect.dersc.org Its key feature is its extreme sensitivity to acid, allowing for its removal under very mild acidic conditions, such as 0.5% trifluoroacetic acid (TFA) in dichloromethane (B109758). google.com This mild deprotection condition makes the Bpoc group particularly useful when synthesizing peptides containing acid-sensitive residues or modifications. rsc.org

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group, on the other hand, serves to protect the guanidino function of the arginine side chain. nih.govpeptide.com The guanidino group is highly basic and requires robust protection to prevent side reactions during peptide coupling. nih.gov The Mtr group is also acid-labile but requires stronger acidic conditions for its removal compared to the Bpoc group, typically a mixture of TFA and a scavenger like thioanisole (B89551). peptide.compeptide.com

The combination of the highly acid-labile Bpoc group for Nα-protection and the more robust, yet still acid-cleavable, Mtr group for side-chain protection provides a unique orthogonal system. This allows for the selective removal of the Bpoc group at each step of peptide elongation without prematurely cleaving the Mtr group from the arginine side chain. The entire peptide can then be cleaved from the resin and the Mtr group removed in a final, stronger acid treatment step. google.compeptide.com This strategy is particularly valuable in the synthesis of complex peptides, such as those containing multiple arginine residues or other sensitive functionalities. thermofisher.comresearchgate.net

Chemical Profile of this compound

| Property | Value |

| Chemical Name | N-α-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Synonyms | BPOC-ARGININE(MTR)-OH, Bpoc-L-Arg(Mtr)-OH |

| CAS Number | 117368-03-3 |

| Molecular Formula | C32H40N4O7S |

| Molecular Weight | 624.75 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | -15°C to -20°C |

This table is based on data from multiple sources. chemicalbook.comchemicalbook.com

The Bpoc Protecting Group

The 2-(p-biphenylyl)-isopropyloxycarbonyl (Bpoc) group is a urethane-type protecting group used for the temporary protection of the α-amino functionality of amino acids. thieme-connect.de

| Characteristic | Description |

| Cleavage Condition | Highly acid-labile, removed by very mild acid (e.g., 0.5% TFA in CH2Cl2). google.com |

| Orthogonality | Orthogonal to the more acid-stable side-chain protecting groups like tert-butyl (tBu) and the Mtr group. google.comresearchgate.net |

| Application | Useful in the synthesis of peptides with acid-sensitive residues or modifications. rsc.org Also employed in strategies where the final cleavage from the resin requires milder conditions. google.com |

The Mtr Protecting Group

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is employed to protect the nucleophilic guanidino side chain of arginine. nih.govpeptide.com

| Characteristic | Description |

| Cleavage Condition | Acid-labile, typically removed with trifluoroacetic acid (TFA) in the presence of scavengers like thioanisole. peptide.compeptide.com |

| Challenges | Cleavage can be slow, sometimes requiring prolonged reaction times, especially in peptides containing multiple Mtr-protected arginines. peptide.comthermofisher.com Incomplete cleavage can lead to Mtr-containing peptide impurities. nih.gov |

| Alternatives | More acid-labile protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), have been developed to address the cleavage issues associated with Mtr. peptide.comthermofisher.com |

Synthesis and Application of this compound

The synthesis of this compound involves the protection of the α-amino group of L-arginine with a Bpoc precursor and the protection of the side-chain guanidino group with Mtr-Cl.

In solid-phase peptide synthesis (SPPS), this compound is utilized as a building block for introducing an arginine residue into the growing peptide chain. chemicalbook.comgoogle.com The general cycle involves:

Deprotection: The Bpoc group of the resin-bound peptide is removed with a mild acid solution.

Coupling: The next amino acid, in this case, this compound, is activated and coupled to the newly freed N-terminus of the peptide chain.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups, including the Mtr group, are removed in a single step using a stronger acid cocktail. thermofisher.com

This compound is a testament to the ongoing refinement of protecting group strategies in peptide chemistry. The distinct lability of the Bpoc and Mtr groups provides a valuable orthogonal protection scheme that enables the synthesis of complex and sensitive peptides. While newer protecting groups for arginine have been developed to overcome some of the limitations of Mtr, the Bpoc-based strategy remains a relevant and powerful tool in the arsenal (B13267) of the peptide chemist, particularly for syntheses demanding exceptionally mild deprotection conditions for the α-amino group.

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQNQFCUUSBHJ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nα Protecting Group Chemistry: the Bpoc Moiety

Introduction and Historical Development of the Bpoc Group

The development of protecting groups has been a cornerstone in the advancement of peptide chemistry. thieme-connect.dewiley-vch.de The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a pioneering urethane-type protecting group. thieme-connect.de This led to the development of a range of related protecting groups, including those that are cleaved by acidolysis, such as the tert-butoxycarbonyl (Boc) group and the more acid-labile Bpoc group. thieme-connect.de

Initially, before the widespread adoption of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, Bpoc-amino acids were utilized in solid-phase peptide synthesis (SPPS) in conjunction with tert-butyl (tBu) type side-chain protection. ug.edu.plresearchgate.net The Bpoc group's high sensitivity to acid allowed for its removal under very mild conditions, which was advantageous in the synthesis of complex peptides. chegg.comug.edu.pl Currently, Bpoc-amino acids are frequently employed in the synthesis of specialized peptide derivatives, such as phosphopeptides and peptide-oligonucleotide conjugates. ug.edu.pl

Acid-Lability and Selective Removal of Bpoc in Peptide Chain Elongation

The Bpoc group is characterized by its high sensitivity to acid. ug.edu.pl It can be cleaved under mildly acidic conditions, typically using 0.2-0.5% trifluoroacetic acid (TFA) in a suitable solvent. chegg.comug.edu.pl This mild deprotection condition is a key advantage, especially when compared to the harsher acidic conditions required for the removal of other protecting groups like Boc. google.comthieme-connect.de

The mechanism of deprotection involves the protonation of the carbamate (B1207046) oxygen by the acid, followed by the formation of a stable tertiary carbocation, which readily leaves to release the free amine. chegg.com The stability of this carbocation is a primary reason for the Bpoc group's lability under such mild acidic conditions. chegg.com

The selectivity of Bpoc removal is a significant feature. For instance, the selectivity for the removal of Bpoc over Boc with 0.5% TFA is reported to be 3000:1. google.com This high degree of selectivity allows for the stepwise elongation of peptide chains with minimal risk of premature deprotection of other acid-labile groups. google.com In some applications, 20% formic acid in dichloromethane (B109758) (DCM) has also been used for Bpoc removal, which can be beneficial for the synthesis of longer peptide chains due to the lower pKa of formic acid compared to TFA.

Orthogonality of Bpoc to Other Protecting Groups in Multi-Functionalized Systems

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct conditions, allowing for selective deprotection at various stages of the synthesis. thieme-connect.deorganic-chemistry.org The Bpoc group is a valuable tool in creating orthogonal protection schemes.

The mild acid-lability of the Bpoc group makes it orthogonal to base-labile protecting groups like Fmoc and to those removed by hydrogenolysis, such as the benzyloxycarbonyl (Z) group. thieme-connect.dethieme-connect.deorganic-chemistry.org This allows for complex synthetic strategies where different protecting groups can be removed in a specific order without affecting others. thieme-connect.de

For example, in the synthesis of a phosphopeptide, a Bpoc-based approach allowed for the incorporation of a fully protected phosphothreonyl derivative. rsc.org The Bpoc group could be selectively removed with mild acid, leaving the acid-labile side-chain protecting groups and the resin linkage intact until the final cleavage step with a stronger acid like TFA. rsc.org Similarly, Bpoc chemistry has been successfully used in the synthesis of 5'-peptide-oligonucleotide conjugates, where the Bpoc group is removed under the same acidic conditions used for the removal of the dimethoxytrityl (DMT) group in oligonucleotide synthesis. acs.org

Reactivity Profile and Stability Considerations of Nα-Bpoc Protected Amino Acids

While the high acid sensitivity of the Bpoc group is advantageous for its removal, it also presents challenges regarding the stability of Nα-Bpoc protected amino acids. Most Bpoc-amino acids are oils and can be unstable because the free carboxylic acid group is acidic enough to cause self-cleavage of the Bpoc group. ug.edu.pl

To address this instability, Nα-Bpoc-amino acids are often stored as their dicyclohexylamine (B1670486) (DCHA) or cyclohexylamine (B46788) (CHA) salts, or as their pentafluorophenyl (Pfp) esters. ug.edu.plthieme-connect.deresearchgate.net These derivatives are more stable for storage and handling. google.comresearchgate.net The Pfp esters are particularly useful for solid-phase peptide synthesis as they are stable and facilitate the coupling reaction. google.com

The reactivity of Nα-Bpoc protected amino acids in coupling reactions is generally good. However, in some cases, such as with asparagine, resin-bound peptide aggregation can be an issue, potentially requiring the synthesis and coupling of di- or tripeptides to achieve good yields. google.com The choice of side-chain protecting groups for trifunctional amino acids is also a critical consideration to avoid side reactions and ensure the synthesis of pure products. google.com

Table of Compounds

Side Chain Protecting Group Chemistry: the Mtr Moiety on Arginine

Rationale for Guanidino Group Protection in Arginine Residues

The guanidino group of arginine is strongly basic and nucleophilic. google.comgoogle.com During peptide synthesis, where amino acids are sequentially coupled together, an unprotected guanidino function can lead to several undesirable side reactions. google.com These reactions can compromise the integrity and yield of the target peptide. To ensure that the peptide bond forms correctly only between the desired α-amino and α-carboxyl groups, the guanidino side chain must be rendered inert by a temporary protecting group. google.com The Mtr group is one such chemical shield employed for this purpose. peptide.com

Structural Features and Introduction Methodologies of the Mtr Group

The Mtr protecting group is chemically defined as 4-methoxy-2,3,6-trimethylphenylsulfonyl. nih.govmdpi.com It is an arylsulfonyl group developed as a more acid-labile alternative to earlier protecting groups like tosyl (Tos). mdpi.comnih.gov

The introduction of the Mtr group onto the arginine side chain typically involves reacting an Nα-protected arginine derivative with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). lookchem.comgoogle.comresearchgate.net This reaction is generally carried out in an aqueous basic medium, such as sodium hydroxide (B78521) in a water-acetone mixture. researchgate.net Once the Mtr group is attached to the guanidino side chain, the Nα-protecting group used during this step (often a Z-group) can be removed and replaced with the desired group for solid-phase peptide synthesis, such as Bpoc or Fmoc. researchgate.net

Acid-Labile Nature of the Mtr Group and Cleavage Conditions

The Mtr group is designed to be removed under acidic conditions at the end of the peptide synthesis. peptide.com It is considered acid-labile, though it is more robust than other sulfonyl-based protectors like Pmc and Pbf. peptide.comsigmaaldrich.com Cleavage of the Mtr group is typically accomplished using strong acid cocktails, most commonly based on trifluoroacetic acid (TFA). peptide.compeptide.com

The removal process can be slow, often requiring extended reaction times ranging from 3 to 24 hours, particularly when multiple Arg(Mtr) residues are present in the peptide sequence. sigmaaldrich.comthermofisher.com To prevent the reactive cationic species generated during cleavage from causing side reactions, such as the modification of sensitive amino acids like tryptophan, scavenger reagents are added to the cleavage mixture. sigmaaldrich.comresearchgate.net Common scavengers include thioanisole (B89551), phenol (B47542), and 1,2-ethanedithiol (B43112) (EDT). peptide.comsigmaaldrich.comresearchgate.net For more resistant cases, stronger acid systems or alternative reagents like trimethylsilyl (B98337) bromide (TMSBr) can be used to achieve faster and cleaner deprotection. sigmaaldrich.comthermofisher.com

| Reagent Cocktail | Components | Typical Reaction Time | Notes | Reference |

|---|---|---|---|---|

| TFA/Phenol | 95% TFA, 5% Phenol (w/w) | ~7.5 hours | Standard procedure for Fmoc-based synthesis. | peptide.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 2-8 hours | Effective for complex peptides containing Arg(Mtr). | researchgate.net |

| Extended TFA Cleavage | TFA with scavengers | Up to 24 hours | Required for peptides with multiple Arg(Mtr) residues. | sigmaaldrich.com |

| TMSBr-based Cleavage | TMSBr/EDT/m-cresol/thioanisole in TFA | ~15 minutes | Rapid deprotection; suppresses sulfonation of tryptophan. | sigmaaldrich.com |

Stability and Reactivity of Nω-Mtr Protected Arginine in Peptide Synthesis

An essential characteristic of a side-chain protecting group is its stability throughout the various steps of peptide synthesis, particularly during the repeated removal of the temporary Nα-protecting group. The Mtr group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine), making it suitable for Fmoc-based solid-phase peptide synthesis. chemicalbook.com

However, the Mtr group's relative acid stability compared to newer alternatives is a significant consideration. peptide.com While more labile than the original Tos group, it is less labile than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. peptide.comthermofisher.comug.edu.pl This can be a drawback, as the prolonged exposure to strong acid required for Mtr removal can be detrimental to sensitive peptides. peptide.com One of the most noted side reactions is the sulfonation of tryptophan residues by by-products generated during the cleavage of the Mtr group. google.comsigmaaldrich.com This risk necessitates the simultaneous use of a protecting group on the tryptophan side chain, such as Boc. sigmaaldrich.com Incomplete cleavage of the Mtr group can also occur, leading to a final peptide product contaminated with Mtr-modified arginine, which can significantly alter the product's biological properties. nih.gov

| Protecting Group | Chemical Name | Relative Rate of Cleavage | Reference |

|---|---|---|---|

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Fastest | peptide.com, thermofisher.com |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Intermediate | peptide.com, thermofisher.com |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Slowest | peptide.com, thermofisher.com, peptide.com |

| Tos | Tosyl (p-Toluenesulfonyl) | Very Slow (Requires HF) | mdpi.com, ug.edu.pl |

Bpoc Arg Mtr Oh in Solid Phase Peptide Synthesis Spps Methodologies

Integration of Bpoc-Arg(Mtr)-OH as a Building Block in SPPS Cycles

The integration of this compound into SPPS follows the standard cycle of deprotection, washing, coupling, and washing. uwec.edu The Bpoc group serves as a temporary Nα-protecting group, which is key to the stepwise elongation of the peptide chain. uwec.edu A significant advantage of the Bpoc group is its high acid lability, allowing for its removal under very mild acidic conditions. researchgate.net

The typical deprotection step involves treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). uwec.eduresearchgate.net For instance, the Bpoc group can be quantitatively removed within 10 minutes using 0.5% TFA in DCM. researchgate.net This mild condition ensures the stability of more acid-sensitive side-chain protecting groups and the anchoring linkage to the resin, which are designed to be cleaved only at the final stage of synthesis with stronger acids. uwec.eduresearchgate.net

This selective deprotection is central to the Bpoc strategy's orthogonality. While the Nα-Bpoc group is removed at each cycle, the side-chain protecting groups, such as the Mtr group on the arginine side chain and the linker to the solid support, remain intact until the final cleavage step. researchgate.netuodiyala.edu.iq

| Parameter | Condition | Source |

| Protecting Group | Nα-Bpoc (2-(p-biphenyl)-isopropyloxycarbonyl) | researchgate.net |

| Deprotection Reagent | 0.5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | researchgate.net |

| Deprotection Time | 10 minutes | researchgate.net |

| Side-Chain Protection | Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | medchemexpress.com |

| Strategy | Orthogonal protection scheme based on differential acid lability | uodiyala.edu.iq |

Coupling Efficiency and Reaction Kinetics of this compound Derivatives

While specific kinetic data for this compound is not extensively detailed in the provided context, high coupling efficiencies of over 99% have been reported for other protected arginine derivatives like Fmoc-Arg(Pbf)-OH under optimized conditions. google.comgoogle.com These results are typically achieved by using an excess of the amino acid derivative and coupling reagents to drive the reaction to completion. uwec.edu The reaction progress is often monitored using qualitative tests to ensure that the coupling is complete before proceeding to the next cycle. uwec.edu The challenge with arginine side-chain protection is well-documented, making the choice of protecting group and coupling conditions crucial for success. acs.org

Optimization of Coupling Conditions for this compound Incorporation

To achieve high coupling yields, optimization of reaction conditions is essential. This involves the careful selection of coupling reagents, solvents, and reaction times. For sterically hindered amino acids like this compound, powerful activation methods are often required.

Commonly used coupling reagents include carbodiimides such as diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.comgoogle.com The use of uronium/guanidinium (B1211019) salts like HATU is also a standard approach for efficient amide bond formation, particularly for difficult couplings. unifi.it

The choice of solvent is also critical. N-methylpyrrolidone (NMP) and dichloromethane (DCM) are frequently used solvents in SPPS. google.comunifi.it NMP is favored for its excellent solvating properties for both the growing peptide chain and the reagents. google.com Studies on other arginine derivatives have shown that a mixture of 2 equivalents of the protected amino acid, 1 equivalent of HOBt, and 1 equivalent of DIC in NMP can lead to coupling efficiencies greater than 99% within 60 to 90 minutes at room temperature. google.comgoogle.com

| Parameter | Recommended Condition | Purpose | Source |

| Coupling Reagent | Diisopropylcarbodiimide (DIC) + HOBt | Efficient activation of the carboxylic acid | google.comgoogle.com |

| Alternative Reagent | HATU / DiPEA | Powerful activation for difficult couplings | unifi.it |

| Solvent | N-methylpyrrolidone (NMP) or Dichloromethane (DCM) | Good solvation for reagents and peptide-resin | google.comunifi.it |

| Stoichiometry | 2-5 equivalents of amino acid and coupling reagents | Drive reaction to completion | uwec.edugoogle.comunifi.it |

| Time | 30-90 minutes | Sufficient time for complete coupling | google.comgoogle.com |

Considerations for Resin Compatibility and Linker Chemistry in Bpoc-SPPS

The success of SPPS using the Bpoc strategy is highly dependent on the choice of the solid support and the linker that attaches the peptide to it. uwec.edu The key requirement is that the linker must be stable to the mild acidic conditions (e.g., 0.5% TFA) used for the repetitive cleavage of the Nα-Bpoc group, yet be cleavable by a stronger acid treatment at the end of the synthesis to release the final peptide. researchgate.netmdpi.com

Resins with p-alkoxybenzyl alcohol linkers, such as the Wang resin or PAM (phenylacetamidomethyl) resin, are often employed in Boc-based synthesis strategies. researchgate.netiris-biotech.de The PAM resin is noted for being more acid-stable than the original Merrifield resin and is well-suited for Boc-chemistry. iris-biotech.de The linkage to a p-alkoxybenzyl alcohol resin is stable to the 0.5% TFA used for Bpoc removal but can be cleaved with approximately 50% TFA or with strong acids like hydrogen fluoride (B91410) (HF) to release the C-terminal peptide acid. researchgate.netiris-biotech.de

The compatibility extends to "safety-catch" linkers, which are designed to be stable throughout the synthesis and are activated by a specific chemical step before final cleavage. mdpi.comresearchgate.net Some of these linkers are compatible with both Boc and Fmoc chemistries, offering additional flexibility in synthesis design. mdpi.com The choice of resin and linker must also account for the C-terminal functionality desired, whether it be an acid or an amide. uwec.edu For instance, MBHA resin is used for synthesizing peptide amides. peptide.com

Orthogonal Protecting Group Strategies Utilizing Bpoc Arg Mtr Oh

Design Principles of Orthogonal Protection in Complex Peptide Architectures

The design of a successful peptide synthesis, especially for complex molecules like branched or cyclic peptides, hinges on the strategic selection of protecting groups. thieme-connect.dersc.org Orthogonal protection is a strategy where multiple protecting groups are used, each of which can be removed by a specific chemical mechanism without disturbing the others. fiveable.meresearchgate.net This allows for the sequential and regioselective modification of a molecule. jocpr.com

The core principles of orthogonal design include:

Distinct Cleavage Mechanisms: Truly orthogonal protecting groups are removed under fundamentally different conditions. researchgate.netub.edu For example, the Fmoc group is base-labile, the Boc group is acid-labile, and the Alloc group is removed by metal-catalyzed reduction. fiveable.meorganic-chemistry.org

Differential Lability (Quasi-orthogonality): In some strategies, groups that are cleaved by the same mechanism (e.g., acidolysis) can be used if they exhibit significantly different reaction kinetics. biosynth.comresearchgate.net The combination of the highly acid-labile Bpoc group and the less acid-labile tert-butyl (tBu) or Mtr groups is a classic example of this "quasi-orthogonal" approach. researchgate.netpeptide.com

Compatibility: All protecting groups must be stable to the conditions used for peptide bond formation and the deprotection of other groups throughout the synthesis. biosynth.com

Strategic Hierarchy: Protecting groups are categorized based on their role and stability. Temporary groups (like Nα-Bpoc or -Fmoc) are removed at each step of chain elongation, while semi-permanent groups (side-chain protection) and permanent linkers to the solid support are designed to be removed at later, specific stages or during the final cleavage. thieme-connect.deiris-biotech.de

These principles allow chemists to orchestrate complex synthetic pathways, such as on-resin cyclization or the site-specific attachment of labels and other molecules. peptide.comacs.org

| Protecting Group 1 (Class) | Cleavage Condition 1 | Protecting Group 2 (Class) | Cleavage Condition 2 | Orthogonality Type |

|---|---|---|---|---|

| Fmoc (Base-Labile) | 20% Piperidine (B6355638) in DMF | tBu (Acid-Labile) | ~95% TFA | Fully Orthogonal iris-biotech.de |

| Boc (Acid-Labile) | Strong Acid (e.g., HF, ~50% TFA) | Bzl (Hydrogenolysis) | H₂, Pd/C | Fully Orthogonal |

| Bpoc (Highly Acid-Labile) | Very Mild Acid (e.g., 0.5% TFA) google.com | tBu / Mtr (Acid-Labile) | Strong Acid (e.g., >50% TFA) | Quasi-Orthogonal peptide.com |

| Alloc (Metal-Catalyzed) | Pd(PPh₃)₄ / Silane cam.ac.uk | Fmoc (Base-Labile) | 20% Piperidine in DMF | Fully Orthogonal cam.ac.uk |

| ivDde (Hydrazine-Labile) | 2% Hydrazine (B178648) in DMF sigmaaldrich.com | Fmoc (Base-Labile) | 20% Piperidine in DMF | Fully Orthogonal sigmaaldrich.com |

Selective Deprotection of Bpoc in the Presence of Permanent Side-Chain Protecting Groups

The Bpoc group is a highly acid-sensitive carbamate (B1207046) used for the temporary protection of the α-amino function. researchgate.net Its defining characteristic is its lability under extremely mild acidic conditions, which allows for its removal without affecting the more stable, semi-permanent protecting groups used for amino acid side chains. nih.gov This high degree of selectivity is crucial for maintaining the integrity of the peptide during its stepwise assembly. biosynth.com

The deprotection of the Bpoc group is typically achieved using very dilute solutions of trifluoroacetic acid (TFA), often in the range of 0.5% to 2% in a solvent like dichloromethane (B109758) (DCM). google.com These conditions are mild enough that common "permanent" side-chain protecting groups, which require much stronger acid for cleavage, remain fully intact. google.comnih.gov More recently, extremely mild, non-acidolytic methods have been developed, such as the use of Mg(ClO₄)₂ in organic solvents, further expanding the compatibility of Bpoc-based strategies, particularly for the synthesis of highly sensitive peptides like thioxo peptides. rsc.org

The selective cleavage of Bpoc is fundamental to strategies involving Bpoc-Arg(Mtr)-OH. During solid-phase peptide synthesis (SPPS), the Bpoc group is quantitatively removed at each cycle of amino acid addition, while the Mtr group on the arginine side chain, along with other acid-labile side-chain protections like t-butyl (tBu) or trityl (Trt), is unaffected. google.comnih.gov

| Side-Chain Protecting Group | Protected Amino Acid | Typical Deprotection Condition | Stability to 0.5% TFA in DCM |

|---|---|---|---|

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Arginine | Strong TFA mixtures, extended time | Stable nih.gov |

| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | >50% TFA iris-biotech.de | Stable nih.gov |

| Boc (tert-butyloxycarbonyl) | Lys, Trp | >50% TFA peptide.com | Stable ub.edu |

| Trt (trityl) | Asn, Gln, His | ~90% TFA, or 1% TFA with scavengers iris-biotech.depeptide.com | Stable under Bpoc cleavage conditions |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arginine | Strong TFA mixtures peptide.com | Stable |

Strategic Application of Mtr in Differential Deprotection Sequences

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-based protecting group used for the semi-permanent protection of the guanidino function of arginine. wiley-vch.de In the context of an orthogonal strategy with Bpoc, the key feature of the Mtr group is its relative stability to acid. peptide.com While the Bpoc group is cleaved by very dilute acid, the Mtr group requires significantly harsher conditions for its removal.

Complete deprotection of Arg(Mtr) often requires prolonged treatment with strong acid cocktails, such as 95% TFA, frequently in the presence of scavengers like thioanisole (B89551) or phenol (B47542) to prevent side reactions. wiley-vch.de Cleavage can take several hours to reach completion. peptide.com This stark difference in acid lability between Bpoc and Mtr allows for a clear "differential deprotection sequence":

Peptide Assembly: The peptide chain is assembled on a solid support. At each step, an Nα-Bpoc protected amino acid, such as this compound, is coupled. The temporary Bpoc group is then selectively removed with dilute acid (e.g., 0.5% TFA), leaving the Mtr group and other side-chain protections intact. nih.gov

Final Cleavage: Once the full peptide sequence is assembled, a final "global deprotection" step is performed. The peptidyl-resin is treated with a strong acid cocktail (e.g., Reagent K or high-concentration TFA) to simultaneously cleave the peptide from the resin and remove all semi-permanent side-chain protecting groups, including Mtr. uninsubria.it

This strategy is particularly useful but requires careful optimization, as incomplete removal of Mtr can be an issue in long peptides or those containing multiple arginine residues. peptide.com The choice of scavengers is also critical, especially in the presence of tryptophan, to avoid modification of the indole (B1671886) side chain.

| Protecting Group | Role in Synthesis | Cleavage Reagent | Typical Conditions | Cleavage Time |

|---|---|---|---|---|

| Bpoc | Temporary Nα-protection | Dilute Trifluoroacetic Acid (TFA) google.com | 0.5-2% TFA in DCM | Minutes |

| Mtr | Semi-permanent side-chain protection | Concentrated Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., thioanisole, phenol) | Hours (e.g., 7.5 - 24 h) peptide.com |

Multicomponent Orthogonality in the Synthesis of Modified Peptides

The synthesis of highly complex peptides, such as those with multiple cyclic domains, branches, or site-specific labels, requires moving beyond a two-tiered orthogonal system. rsc.orgrsc.org By combining the Bpoc/Mtr acid-labile system with additional classes of protecting groups, a three- or even four-dimensional orthogonal strategy can be established. researchgate.netcam.ac.uk This multicomponent orthogonality provides chemists with multiple, independent opportunities to unmask specific functional groups on the resin-bound peptide for further modification. rsc.orgsigmaaldrich.com

Commonly used third-dimension protecting groups include:

Allyloxycarbonyl (Alloc): Cleaved under neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger. It is fully orthogonal to both acid- and base-labile groups. rsc.orgcam.ac.uk

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These are removed by treatment with dilute hydrazine (e.g., 2% hydrazine in DMF) and are orthogonal to both acid- and base-labile groups. sigmaaldrich.com

4-Methyltrityl (Mtt): This group is labile to very dilute acid but is significantly more stable than Bpoc. It can often be removed selectively with 1% TFA in DCM, leaving more robust acid-labile groups like tBu intact. iris-biotech.desigmaaldrich.com

A strategy for synthesizing a branched peptide might involve using Bpoc for temporary Nα-protection of the main chain, incorporating a lysine (B10760008) residue protected as Lys(Alloc), and having arginine protected as Arg(Mtr). This would allow for three distinct chemical operations: (1) main chain elongation via Bpoc removal with very mild acid, (2) growth of a second peptide chain from the lysine side chain after selective Alloc removal with Pd(0), and (3) final global deprotection of the Mtr and other side-chain groups with strong acid. rsc.org Such multicomponent strategies are essential for generating peptide-based libraries, probes, and advanced biomaterials. acs.orgresearchgate.net

| Orthogonal Dimension | Protecting Group Example | Lability Class | Typical Cleavage Reagent | Synthetic Application |

|---|---|---|---|---|

| Dimension 1 (Temporary) | Bpoc | Extremely Acid-Labile | 0.5% TFA in DCM google.com | Nα-deprotection during chain elongation |

| Dimension 2 (Site-Specific) | Alloc | Metal-Catalyzed Cleavage | Pd(PPh₃)₄ / Phenylsilane cam.ac.uk | On-resin branching or cyclization |

| Dimension 3 (Semi-Permanent) | Mtr, tBu, Pbf | Acid-Labile | 95% TFA + Scavengers | Final side-chain deprotection and cleavage |

Challenges and Side Reactions Associated with Bpoc Arg Mtr Oh

Incomplete Removal of the Mtr Group in Extended Peptides

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino function of arginine. nih.gov However, its removal, typically with trifluoroacetic acid (TFA), can be slow and problematic, especially in longer peptides or those containing multiple arginine residues. peptide.comthermofisher.com

The presence of Mtr-protected arginine often requires prolonged cleavage times, ranging from 3 to 6 hours, and in the case of multiple Arg(Mtr) residues, this can extend up to 24 hours. sigmaaldrich.com Such extended exposure to strong acid can lead to undesired side reactions affecting sensitive amino acids elsewhere in the peptide chain. peptide.com For peptides that also contain tryptophan, a compromise must often be made between achieving complete deprotection of Arg(Mtr) and minimizing modification of the tryptophan residue. sigmaaldrich.comstanford.edu Incomplete removal of the Mtr group results in a final peptide product contaminated with a modified form of the peptide, which can be difficult to separate during purification. nih.govstanford.edu

| Challenge | Contributing Factors | Consequences |

| Incomplete Mtr Removal | Multiple Arg(Mtr) residues, presence of other sensitive residues (e.g., Trp) | Contaminated final product, difficult purification, potential for side reactions due to extended cleavage times |

Intramolecular Cyclization and δ-Lactam Formation during Arginine Activation

A significant side reaction during the coupling of arginine derivatives, including Bpoc-Arg(Mtr)-OH, is the formation of a δ-lactam. nih.govelsevier.com This intramolecular cyclization occurs when the activated carboxylic acid of the arginine residue reacts with its own side-chain guanidino group, forming a stable six-membered ring. researchgate.netresearchgate.net

| Side Reaction | Trigger | Outcome | Mitigation Strategies |

| δ-Lactam Formation | Activation of the arginine carboxylic acid | Consumption of activated arginine, deletion peptides, reduced yield | Repetitive couplings, use of alternative protecting groups (e.g., NO2) |

Guanidination Side Reactions of Amino Acid Residues

Guanidination is a side reaction where the guanidino group of arginine, or more commonly, the activating agents used in peptide synthesis, can modify other amino acid residues. If free amino groups are present during coupling reactions with uronium/aminium or carbodiimide (B86325) reagents, they can be converted into guanidinium (B1211019) moieties. iris-biotech.de This can be largely avoided by pre-activating the amino acid before it comes into contact with the resin-bound peptide, ensuring no excess activation reagent is present. iris-biotech.de

While the guanidino side chain of arginine itself is strongly nucleophilic, it is generally protected to prevent such side reactions. google.com However, issues can arise if the protection is incomplete or if certain activating agents are used.

Inter-Residue Sulfonyl Transfer Phenomena: Arginine to Tryptophan

A well-documented side reaction occurs in peptides containing both Mtr-protected arginine and tryptophan. google.com During the acid-catalyzed cleavage of the Mtr group, the released sulfonyl moiety (4-methoxy-2,3,6-trimethylbenzenesulfonyl) can react with the electron-rich indole (B1671886) side chain of tryptophan, leading to its sulfonation. peptide.comgoogle.com

This transfer is most pronounced when the arginine and tryptophan residues are in close proximity within the peptide sequence, particularly when separated by just one other amino acid. google.com While the use of scavengers in the cleavage cocktail can reduce this side reaction, it often cannot be completely prevented. google.com To mitigate this issue, it is highly recommended to use a Boc-protecting group on the indole nitrogen of tryptophan [Fmoc-Trp(Boc)-OH], which can effectively eliminate this sulfonation side reaction. peptide.comsigmaaldrich.com

| Phenomenon | Residues Involved | Mechanism | Prevention |

| Inter-residue Sulfonyl Transfer | Arg(Mtr) and Trp | Transfer of the Mtr sulfonyl group to the tryptophan indole ring during acid cleavage. google.com | Use of scavengers, protection of the tryptophan indole nitrogen with a Boc group. peptide.comsigmaaldrich.comgoogle.com |

Stereochemical Integrity: Racemization Control During Coupling of this compound

Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial. Racemization, or epimerization, is the conversion of an L-amino acid to a mixture of L- and D-isomers. This can occur during the activation step of the coupling reaction, often proceeding through an oxazolone (B7731731) intermediate. mdpi.comgoogle.com

While arginine itself is not among the most prone amino acids to racemization like histidine or cysteine, the conditions used for coupling, especially at elevated temperatures or in the presence of certain bases, can increase the risk of epimerization. peptide.comgoogle.com The use of carbodiimide activators in the presence of additives like HOBt was a significant improvement to minimize racemization. google.com Careful control of coupling conditions and the choice of activating agents are essential to prevent the loss of stereochemical purity when incorporating this compound.

| Issue | Mechanism | Influencing Factors |

| Racemization (Epimerization) | Oxazolone formation, direct proton abstraction. mdpi.com | Coupling reagents, temperature, presence of base. google.commdpi.com |

Formation of Aspartimide and Pyroglutamine Residues in Related Synthetic Schemes

Although not direct side reactions of this compound itself, the formation of aspartimide and pyroglutamine are common side reactions in peptide synthesis that can occur in sequences containing this residue.

Aspartimide Formation: This is a major side reaction in Fmoc-based synthesis, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com It is caused by the cyclization of the aspartic acid side chain, which can be catalyzed by both acid and base, meaning it can occur during both cleavage and the piperidine-mediated Fmoc deprotection steps. peptide.comnih.goviris-biotech.de This can lead to racemization at the aspartic acid alpha-carbon and the formation of β-aspartyl peptides upon ring-opening. nih.govacs.org Sequences containing Asp-Arg are also known to be prone to aspartimide formation. iris-biotech.denih.gov

Pyroglutamine (pGlu) Formation: N-terminal glutamine residues have a high tendency to undergo intramolecular cyclization to form pyroglutamic acid. thermofisher.comresearchgate.neteurekalert.org This reaction can occur spontaneously, especially under acidic conditions used for cleavage or at elevated temperatures. thermofisher.comeurekalert.org The conversion of glutamine to pGlu involves the loss of ammonia (B1221849) and the formation of a five-membered lactam ring. eurekalert.orgthieme-connect.de This modification alters the N-terminus of the peptide, potentially affecting its biological activity. While less rapid, N-terminal glutamic acid can also undergo a similar cyclization through dehydration. thieme-connect.denih.gov

| Side Reaction | Precursor Residue(s) | Conditions | Consequence |

| Aspartimide Formation | Aspartic Acid (especially Asp-Gly, Asp-Arg) iris-biotech.depeptide.comnih.gov | Acidic or basic conditions (cleavage, Fmoc deprotection) peptide.comnih.gov | Racemization, formation of β-peptides, piperidide adducts nih.govacs.org |

| Pyroglutamine Formation | N-terminal Glutamine or Glutamic Acid thermofisher.comeurekalert.orgnih.gov | Acidic conditions, heat thermofisher.comeurekalert.org | N-terminal modification, altered peptide properties eurekalert.org |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Nα-[1-(4-Biphenylyl)-1-methylethoxycarbonyl]-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |

| TFA | Trifluoroacetic acid |

| Trp | Tryptophan |

| Arg | Arginine |

| Boc | tert-butyloxycarbonyl |

| Asp | Aspartic Acid |

| Gly | Glycine |

| Ala | Alanine |

| Ser | Serine |

| Gln | Glutamine |

| pGlu | Pyroglutamic Acid |

| HOBt | Hydroxybenzotriazole |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| DIEA | Diisopropylethylamine |

| NMM | N-methylmorpholine |

| DIC | N,N'-diisopropylcarbodiimide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Comparative Analysis of Protecting Group Strategies for Arginine and Nα Amino Functions

Mtr versus Pmc and Pbf for Arginine Side-Chain Protection: A Comparative Evaluation of Cleavage and Purity Profiles

The guanidino group of arginine is strongly basic and requires protection to prevent side reactions during peptide synthesis. nih.gov The most common protecting groups for arginine are sulfonyl-based, including 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). ub.edu

Cleavage Conditions and Purity:

These protecting groups are all removed by acidolysis, typically with TFA, at the final deprotection step. However, they exhibit different labilities.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This is the most acid-stable of the three. Its complete removal can require prolonged treatment with strong acids, potentially for up to 24 hours, which can be detrimental to the peptide. thermofisher.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc is more acid-labile than Mtr and can generally be cleaved with 50% TFA in dichloromethane (B109758). peptide.com However, its cleavage can lead to the alkylation of tryptophan residues if present in the peptide sequence. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is even more acid-labile than Pmc and has become the standard for arginine protection in Fmoc-SPPS. peptide.com It is removed more rapidly than Pmc under similar TFA conditions, typically within 1-2 hours. The use of Pbf also significantly reduces the extent of tryptophan alkylation compared to Pmc. peptide.com

Comparative Evaluation:

| Protecting Group | Relative Acid Lability | Cleavage Time | Key Purity Considerations |

| Mtr | Least Labile | Can require up to 24 hours | Incomplete deprotection can be a major issue, especially in peptides with multiple arginines. |

| Pmc | Moderately Labile peptide.com | Typically >2 hours | Can cause significant alkylation of tryptophan residues. peptide.com |

| Pbf | Most Labile | Typically 1-2 hours | Reduced tryptophan alkylation compared to Pmc. peptide.com Still can be slow to remove from peptides with multiple arginines. |

In a direct comparison for a tryptophan-containing peptide, a 3-hour cleavage with TFA resulted in 46% of the desired product when Arg(Pmc) was used, versus 69% with Arg(Pbf). peptide.com This highlights the advantage of Pbf in improving the purity of the final peptide, especially in sequences containing both arginine and tryptophan.

Alternative Guanidino Protecting Groups and their Applicability in Bpoc-Based Synthesis

While Mtr, Pmc, and Pbf are the most common, other protecting groups for the arginine side chain have been developed to address some of their limitations. acs.org The choice of an alternative protecting group is often dictated by the specific requirements of the synthetic strategy, such as the need for orthogonality or milder deprotection conditions.

One notable alternative is the use of nitro groups . The nitro group was one of the earlier protecting groups used for arginine. google.com Recent studies have revisited its use, demonstrating that it can prevent the formation of δ-lactam, a common side reaction during the incorporation of arginine. nih.gov The nitro group is stable under the conditions used for Boc and Fmoc removal and can be cleaved reductively, for example with SnCl2, offering an orthogonal deprotection strategy. nih.gov

Another approach involves the use of multiple Boc groups to protect the guanidino function. For instance, Nα-Fmoc-Nω,Nω'-(Boc)2-L-Arg is commercially available, though it can exhibit poor coupling efficiency. acs.org

The 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as a more acid-labile alternative to Pbf. In a model peptide, MIS was fully cleaved in 30 minutes with 1:1 TFA/DCM, whereas Pbf showed only 4% cleavage under the same conditions.

For a Bpoc-based synthesis, where the Nα-protection is removed under very mild acid, a highly acid-labile guanidino protecting group would be desirable to allow for a single, mild final deprotection step. In this context, groups like MIS could be particularly advantageous. The orthogonality of a nitro-protected arginine could also be exploited, allowing for its removal under reductive conditions while the Bpoc group is cleaved with mild acid.

Influence of Protecting Group Choice on Peptide Purity and Yield in Convergent Synthesis

Convergent synthesis involves the preparation of protected peptide fragments, which are then coupled together to form the final, larger peptide. nih.gov This strategy can lead to higher yields and purer products compared to linear stepwise synthesis, especially for long peptides. nih.govacs.org The choice of protecting groups is paramount in convergent synthesis to ensure the stability of the protected fragments and the efficiency of the fragment coupling reactions.

The use of highly acid-labile Nα-protecting groups like Bpoc can be beneficial in preparing protected peptide fragments. The mild cleavage conditions required for Bpoc removal help to preserve the integrity of the side-chain protecting groups and the peptide backbone.

Advanced Applications and Future Directions in Peptide Synthesis Research

Utilization of Bpoc-Arg(Mtr)-OH in the Synthesis of Peptide Analogues and Conjugates

The application of this compound is particularly advantageous in the synthesis of peptide analogues and conjugates where precise control over protecting group strategy is paramount. The high acid lability of the Bpoc group allows for its selective removal under mild acidic conditions, such as 0.5% trifluoroacetic acid (TFA) in dichloromethane (B109758), which preserves other acid-sensitive moieties like the Mtr group and tert-butyl-based side-chain protection. researchgate.net This orthogonality is crucial when constructing complex peptide structures or when attaching molecules like DNA, PNA, or other labels. researchgate.netnih.gov

For instance, in the solid-phase synthesis of a nonapeptide corresponding to a sequence of bovine pituitary growth hormone, this compound was utilized in combination with a t-butyl ester for the β-carboxyl of aspartic acid and a p-alkoxybenzyl alcohol ester for anchoring to the resin. researchgate.net This strategy was specifically chosen to prevent an acid- or base-catalyzed rearrangement at an Asp-Gly bond. researchgate.net Similarly, Fmoc-Arg(Mtr)-OH, a related compound, has been employed in the synthesis of arginine-rich peptides that are subsequently conjugated to DNA or peptide nucleic acids (PNA) using click chemistry. nih.gov The Mtr group's stability during the primary synthesis and its subsequent removal under specific conditions are key to the successful formation of these complex biomolecules. nih.gov

The synthesis of peptide analogues often involves the incorporation of non-standard amino acids or modifications. The use of Bpoc-protected amino acids, including this compound, provides a robust method for these intricate syntheses. researchgate.net The mild deprotection conditions for the Bpoc group minimize side reactions that can occur with more aggressive reagents, ensuring the integrity of the final peptide analogue.

Table 1: Applications of Arginine Derivatives in Peptide Synthesis

| Arginine Derivative | Protecting Groups | Key Application Area | Rationale for Use |

| This compound | Nα-Bpoc, Side-chain-Mtr | Synthesis of complex peptides and conjugates | High acid lability of Bpoc allows for selective deprotection, preserving other sensitive groups. researchgate.net |

| Fmoc-Arg(Mtr)-OH | Nα-Fmoc, Side-chain-Mtr | Synthesis of arginine-rich peptide-DNA/PNA conjugates | Mtr group is stable during synthesis and can be removed specifically. nih.gov |

| Fmoc-Arg(Pbf)-OH | Nα-Fmoc, Side-chain-Pbf | General Fmoc-based solid-phase peptide synthesis (SPPS) | Pbf group is easily scavenged and requires shorter deprotection times than Mtr or Pmc. thermofisher.comchempep.com |

| Boc-Arg(Tos)-OH | Nα-Boc, Side-chain-Tos | Boc-based solid-phase peptide synthesis (SPPS) | Tos group is stable to TFA but removable with HF, though can lead to side reactions with tryptophan. peptide.com |

Methodological Advancements for Mitigating Side Reactions in Arginine-Rich Sequences

The synthesis of arginine-rich peptides is notoriously challenging due to the high reactivity of the guanidino side chain, which can lead to several side reactions. acs.orgresearchgate.net One of the most significant side reactions during the incorporation of arginine is the formation of a δ-lactam, which occurs upon activation of the carboxylic group and results in the consumption of the activated arginine, leading to incomplete coupling. mdpi.com

Research has shown that the choice of protecting group for the arginine side chain plays a critical role in mitigating these side reactions. A study revisiting the use of the nitro (NO2) protecting group for arginine in Fmoc-based SPPS demonstrated its effectiveness in preventing δ-lactam formation. mdpi.com This highlights an ongoing effort to find optimal protection strategies. While this compound is not the primary focus of this specific study, the principles are transferable. The bulky and electron-withdrawing nature of the Mtr group helps to reduce the nucleophilicity of the guanidino group, thereby minimizing side reactions. chempep.com

Another challenge in synthesizing arginine-rich peptides, especially those also containing tryptophan, is the potential for modification of the tryptophan residue during the final deprotection of the arginine side chain. sigmaaldrich.com The cleavage of sulfonyl-based protecting groups like Mtr can generate reactive species that alkylate the indole (B1671886) ring of tryptophan. thermofisher.compeptide.com To counter this, advanced cleavage cocktails have been developed. For instance, "Reagent R," a mixture of TFA, thioanisole (B89551), 1,2-ethanedithiol (B43112) (EDT), and anisole, is recommended for deprotecting peptides containing Arg(Mtr) and tryptophan. researchgate.netpeptide.com The scavengers in this mixture trap the reactive cations generated during cleavage, protecting sensitive residues. peptide.com Furthermore, the use of N-in-Boc protected tryptophan is a common strategy to prevent side reactions during the removal of Mtr or similar protecting groups. sigmaaldrich.com

Development of Novel Deprotection Reagents and Strategies for Mtr Group Removal

The removal of the Mtr group from arginine residues requires strong acidic conditions, typically a high concentration of TFA, and often for extended periods, which can be detrimental to the peptide, especially if it contains other sensitive amino acids. thermofisher.com Complete removal of the Mtr group can take up to 24 hours in some cases, particularly when multiple Arg(Mtr) residues are present. sigmaaldrich.com This has spurred research into more efficient and milder deprotection methods.

One significant advancement is the use of trimethylsilyl (B98337) bromide (TMSBr) for the deprotection of Arg(Mtr). sigmaaldrich.com This reagent has been shown to cleanly deprotect up to four Arg(Mtr) residues in just 15 minutes at 0°C in a mixture of TFA, thioanisole, EDT, and m-cresol. sigmaaldrich.com A key advantage of this method is the complete suppression of sulfonation by-products, even in the presence of unprotected tryptophan. sigmaaldrich.com

For complex peptides, particularly those synthesized on very acid-sensitive resins or containing multiple sensitive side-chain functionalities, multi-step deprotection strategies are often employed. For instance, a peptide can be cleaved from the resin first, and the Arg(Mtr) residue deprotected in a separate step using a strong acid cocktail like Reagent K or a TFA/phenol (B47542) mixture. peptide.com Monitoring the deprotection process by HPLC is crucial to find a balance between complete Mtr removal and minimizing damage to the peptide. sigmaaldrich.com

Table 2: Deprotection Methods for Mtr Group

| Reagent/Method | Conditions | Advantages | Disadvantages |

| High TFA | 95% TFA with scavengers (e.g., thioanisole, EDT) | Standard and widely used | Can require long reaction times (up to 24h); risk of side reactions with sensitive residues like Trp. sigmaaldrich.com |

| TFA/Phenol | 5% (w/w) phenol in TFA | Effective for post-cleavage deprotection | Requires monitoring by HPLC; can still be a lengthy process. peptide.com |

| TMSBr Cocktail | TMSBr in TFA/thioanisole/EDT/m-cresol at 0°C | Rapid deprotection (e.g., 15 minutes); suppresses sulfonation of Trp. sigmaaldrich.com | Involves more complex reagent preparation. |

| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Effective for complex peptides with multiple sensitive residues | Highly noxious due to the presence of thiols. thermofisher.compeptide.com |

Computational and Mechanistic Studies of Protecting Group Interactions in Peptide Synthesis

Computational and mechanistic studies are increasingly being used to understand the intricate interactions of protecting groups during peptide synthesis, which can help in predicting and mitigating side reactions. researchgate.netnih.gov These studies can provide insights into reaction pathways, the stability of intermediates, and the role of various reagents in the synthesis process. embrapa.brresearchgate.net

For example, computational docking studies are used to analyze the binding of peptide analogues to their target receptors, which can guide the design of new therapeutic peptides. nih.gov While not directly focused on this compound, these studies often involve peptides synthesized using related protected amino acids and provide a framework for understanding how protecting groups might influence the final conformation and activity of a peptide. nih.gov

Mechanistic studies have elucidated the pathways of common side reactions, such as the formation of diketopiperazines or aspartimide. researchgate.net Understanding these mechanisms allows for the rational design of protecting group strategies to avoid them. The choice of the Bpoc group, for instance, is a direct result of mechanistic understanding, as its lability under very mild acid allows for deprotection without triggering acid-catalyzed side reactions that require stronger conditions. researchgate.net Research into the kinetics of deprotection and the role of scavengers also benefits from a deep mechanistic understanding of the chemical processes involved. embrapa.br

Prospects for Automated and High-Throughput Synthesis with this compound Derivatives

Automated peptide synthesis is predominantly based on the Fmoc/tBu strategy due to its efficiency and the availability of a wide range of building blocks. nih.govnih.gov However, the unique properties of the Bpoc group present opportunities for its integration into specialized automated and high-throughput synthesis platforms. The acid-labile nature of the Bpoc group is compatible with acid-modulated synthesis strategies on surfaces like glass chips, which are being developed for peptide microarray production. mdpi.com

High-throughput synthesis often involves the parallel synthesis of a large number of peptides, for example, in SPOT synthesis or on bead arrays. mpg.de The use of orthogonal protecting groups is fundamental to these technologies. mpg.de While Fmoc is the dominant Nα-protecting group, the Bpoc group could find a niche in applications requiring extremely mild deprotection conditions that are not achievable with the standard piperidine (B6355638) treatment for Fmoc removal. researchgate.net

The development of automated synthesis protocols for this compound and other Bpoc derivatives would require optimization of deprotection and coupling steps. The rapid deprotection of the Bpoc group could potentially shorten cycle times in automated synthesizers. researchgate.net However, challenges remain, such as ensuring the stability of Bpoc-amino acids in the solvents used in automated synthesizers over extended periods. As the demand for more complex and modified peptides for therapeutic and diagnostic purposes grows, the development of specialized automated synthesis methods incorporating a wider variety of protecting group strategies, including those based on this compound, will be an active area of research.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Bpoc-Arg(Mtr)-OH, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves orthogonal protection strategies, where the Bpoc (2-(Biphenyl-4-yl)prop-2-yloxycarbonyl) and Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) groups protect the arginine side chain. Key steps include:

- Coupling reagents (e.g., HATU/DIPEA) for peptide bond formation .

- Purification via reverse-phase HPLC with UV detection at 220 nm .

- Characterization using -NMR (to confirm deprotection efficiency) and LC-MS (for molecular weight validation) .

- Common Pitfalls : Incomplete deprotection or side reactions due to improper reagent stoichiometry. Validate via comparative TLC or mass spectrometry .

Q. How does the Mtr group influence the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility testing: Perform gradient solubility assays in DMF, DCM, and aqueous buffers (pH 4–7) to determine optimal reaction conditions .

- Stability analysis: Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to assess degradation kinetics .

- Data Interpretation : Reduced solubility in polar solvents may indicate aggregation; adjust solvent systems or use additives (e.g., TIPS) .

Advanced Research Questions

Q. What experimental designs are recommended to optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Apply Design of Experiments (DoE) frameworks, such as factorial designs, to evaluate variables: coupling time, temperature, and reagent ratios .

- Response Variables : Yield (via gravimetric analysis), purity (HPLC area%), and residual unprotected amino groups (Kaiser test) .

- Statistical Tools : Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

- Example Table :

| Factor | Low Level | High Level | Effect on Yield (%) |

|---|---|---|---|

| Coupling Time | 1 hr | 3 hrs | +15.2 |

| Temperature | 25°C | 40°C | -8.5 |

Q. How can computational modeling predict the steric effects of the Bpoc and Mtr groups on arginine’s reactivity?

- Methodological Answer :

- Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model conformational flexibility and steric hindrance .

- Compare energy barriers for deprotection reactions (Bpoc vs. tert-butyloxycarbonyl) using DFT calculations (e.g., Gaussian) .

- Validation : Correlate computational data with experimental kinetics (e.g., pseudo-first-order rate constants for acidolytic deprotection) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in peptide cyclization?

- Methodological Answer :

- Conduct reproducibility studies with controlled variables (e.g., solvent purity, argon atmosphere).

- Analyze conflicting data using systematic review frameworks (e.g., PRISMA) to identify methodological discrepancies (e.g., vs. unprotected arginine controls) .

- Case Example : If Study A reports 85% cyclization yield (DMF, 25°C) and Study B reports 60% (DCM, 30°C), re-test under intermediate conditions (e.g., DMF/DCM mixtures) to isolate solvent-specific effects .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing variability in this compound synthetic yields across batches?

- Methodological Answer :

- Use multivariate regression to model batch-to-batch variability (factors: raw material purity, humidity).

- Apply control charts (e.g., Shewhart charts) for real-time monitoring of critical parameters (e.g., coupling pH, reagent age) .

- Example Framework :

- PICO (Population, Intervention, Comparison, Outcome) :

- Population : Synthetic batches of this compound.

- Intervention : Adjusted desiccation protocols.

- Comparison : Standard vs. modified drying methods.

- Outcome : Yield consistency (RSD < 5%) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw NMR/HPLC data in repositories (e.g., Zenodo) with DOI links .

- Disclose exact instrument settings (e.g., HPLC column type, gradient program) .

- Use electronic lab notebooks (ELNs) for real-time data logging and version control .

Cross-Disciplinary Applications

Q. What strategies integrate this compound into bioconjugation studies while minimizing side reactions?

- Methodological Answer :

- Employ chemo-selective ligation techniques (e.g., strain-promoted azide-alkyne cycloaddition) to avoid Mtr group interference .

- Pre-screen reaction compatibility via small-scale model studies (1–5 mg scale) with MALDI-TOF monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。